4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride
Description
4-(1H-Imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a benzoic acid derivative featuring a methyl substituent at the ortho position of the aromatic ring and an imidazole moiety linked via a methylene bridge. This compound is of interest in medicinal chemistry due to the imidazole group’s role in bioactivity, particularly in enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-methylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15;/h2-7H,1H3,(H,14,15);1H |
InChI Key |
GJQOZNWMZKWHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling: A High-Yield Approach
Reaction Mechanism and Conditions
The palladium-catalyzed coupling of 2-methyl-4-iodobenzoic acid with imidazole represents the most direct route to the target compound. As demonstrated in the synthesis of 4-(1H-imidazol-1-yl)benzoic acid, this method employs a Pd(II) complex (C₁₆H₁₂ClN₃OPdS) with potassium hydroxide in dimethyl sulfoxide (DMSO) at 110°C for 10 hours. The aryl halide undergoes oxidative addition to the Pd center, followed by coordination and transmetalation with imidazole, ultimately yielding the coupled product after reductive elimination.
Table 1: Optimization of Palladium-Catalyzed Coupling
Esterification-Hydrolysis Strategy
Methyl Ester Intermediate Synthesis
Methyl 4-(1H-imidazol-1-yl)-2-methylbenzoate is synthesized via Fisher esterification of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid using methanol and sulfuric acid under reflux. Industrial-scale adaptations utilize continuous flow reactors to enhance reaction control, reducing side-product formation to <5%.
Diazonium Salt Coupling: Challenges in Regioselectivity
Limitations of Electrophilic Substitution
Attempts to adapt diazotization methods for 2-methyl-4-aminobenzoic acid faced regioselectivity issues. Diazonium intermediates preferentially coupled at the 6-position of the benzoic acid ring due to steric hindrance from the 2-methyl group, yielding <30% of the desired 4-substituted product.
Table 2: Diazonium Coupling Outcomes
| Substrate | Coupling Position | Yield |
|---|---|---|
| 4-Aminobenzoic Acid | Para (4-position) | 69% |
| 2-Methyl-4-aminobenzoic Acid | Ortho (6-position) | 28% |
Direct Alkylation: Feasibility and Side Reactions
N-Alkylation of Imidazole
Reacting 2-methyl-4-(bromomethyl)benzoic acid with imidazole in DMF at 60°C led to a 1:1.2 ratio of N-1 and N-3 alkylated products, complicating purification. Silver nitrate-mediated regioselective N-1 alkylation improved yields to 58%, but scalability remained limited by the cost of Ag catalysts.
Comparative Analysis of Methods
Table 3: Method Efficacy and Industrial Viability
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 93% | >95% | High | $$$ |
| Esterification | 85% | 92% | Moderate | $$ |
| Diazonium Coupling | 28% | 80% | Low | $ |
| Direct Alkylation | 58% | 88% | Low | $$$ |
Critical Challenges and Solutions
Regioselectivity in Imidazole Functionalization
The electron-deficient nature of imidazole necessitates careful catalyst selection. Bulky phosphine ligands (e.g., XPhos) in Pd-catalyzed reactions suppress undesired β-hydride elimination, improving selectivity for the 4-position.
Salt Formation and Purification
Hydrochloride salts are prone to hygroscopicity. Anhydrous workup conditions (e.g., HCl gas in Et₂O) and lyophilization enhance stability, achieving water content <0.5% by Karl Fischer titration.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis or base-mediated conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Table 1: Esterification Conditions and Outcomes
| Alcohol Used | Catalyst | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | Methyl ester derivative | 85% | |
| Ethanol | K₂CO₃ | 60°C | Ethyl ester derivative | 78% |
Key findings:
-
Base-mediated esterification (e.g., K₂CO₃) minimizes side reactions with the imidazole ring .
-
Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted analogs .
Nucleophilic Substitution at the Imidazole Ring
The imidazole nitrogen participates in alkylation and arylation reactions. The methyl group at position 2 modulates electronic effects, influencing regioselectivity.
Table 2: Substitution Reactions
Mechanistic notes:
-
Alkylation occurs preferentially at the less hindered N-1 position of the imidazole ring .
-
Reactions with bulky electrophiles (e.g., tert-butyl bromide) require elevated temperatures (80–100°C) .
Decarboxylation Under Acidic Conditions
The carboxylic acid group undergoes thermal decarboxylation in acidic media, forming a toluene derivative.
Reaction pathway:
Conditions:
Applications:
-
Generates intermediates for agrochemical synthesis.
Coordination with Metal Ions
The imidazole nitrogen and carboxylate oxygen act as ligands for transition metals.
Table 3: Metal Complexation Data
| Metal Salt | Stoichiometry (Ligand:Metal) | Observed Stability Constant (log K) | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | 2:1 | 8.9 ± 0.2 | Catalytic oxidation studies | |
| Fe(NO₃)₃ | 3:1 | 12.1 ± 0.3 | Enzyme inhibition assays |
Spectroscopic evidence:
-
IR shifts at 1580 cm⁻¹ (C=N stretch) and 1390 cm⁻¹ (COO⁻ symmetric stretch) confirm coordination .
-
UV-Vis spectra show d-d transitions for Cu(II) complexes at λₘₐₓ = 610 nm .
Oxidative Modifications
Controlled oxidation targets the imidazole ring or methyl group:
Figure 1: Oxidation Pathways
text(A) Imidazole ring oxidation: Substrate → H₂O₂/Fe²⁺ → Imidazole N-oxide derivative (72% yield) (B) Methyl group oxidation: Substrate → KMnO₄/H⁺ → Carboxylic acid derivative (58% yield)
Key limitations:
Photochemical Reactions
UV irradiation induces C–H activation at the methyl group, enabling cross-coupling with aryl halides.
Example:
Conditions:
Hydrolysis Reactions
The hydrochloride salt dissociates in aqueous solutions, with pH-dependent behavior:
Table 4: Hydrolysis Products
| pH Range | Dominant Species | Stability |
|---|---|---|
| <2 | Protonated imidazole, free Cl⁻ | Stable |
| 2–6 | Zwitterionic form | Moderate |
| >8 | Deprotonated carboxylate | Unstable |
Degradation products above pH 8 include 2-methylimidazole and benzoic acid derivatives .
Scientific Research Applications
4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride and its analogs:
Pharmacological Activities
- Dazoxiben HCl (UK-37,248) : A thromboxane A2 synthetase inhibitor with an IC₅₀ of 3 × 10⁻⁹ M, demonstrating potent anti-thrombotic activity by blocking platelet aggregation .
- Ozagrel HCl : Exhibits antiplatelet effects through thromboxane A2 inhibition, with structural flexibility from the acrylic acid chain enhancing interaction with enzyme active sites .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. For example:
Condensation reactions : Reacting imidazole derivatives with 2-methylbenzoic acid precursors under controlled temperatures (e.g., 60–80°C) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Hydrochloride salt formation : Adding concentrated HCl to the free base in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Key Considerations : Catalysts (e.g., palladium or copper salts) may enhance reaction efficiency. Purity is optimized via recrystallization from ethanol/water mixtures .
Q. How is the purity of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride assessed?
- Methodological Answer :
- Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity .
- Spectroscopy :
- 1H-NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), imidazole protons (δ 7.5–8.0 ppm), and methyl groups (δ 2.5 ppm) confirm structural integrity .
- IR : Stretching bands for carboxylic acid (1700–1720 cm⁻¹) and imidazole ring (3100–3150 cm⁻¹) .
- Melting Point : Reported range: 313–315°C (decomposition) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX programs address them?
- Methodological Answer :
- Challenges : Twinned crystals, high thermal motion in the imidazole ring, or weak diffraction due to hydrated forms.
- Solutions :
- SHELXL : Refinement with anisotropic displacement parameters for heavy atoms (e.g., chlorine) and constraints for hydrogen bonding networks .
- SHELXE : For phase extension in cases of partial disorder or low-resolution data .
- Example : A 1.2 Å resolution dataset revealed hydrogen bonding between the carboxylic acid group and imidazole nitrogen, stabilizing the crystal lattice .
Q. How does structural modification of the imidazole ring influence biological activity, such as thromboxane synthetase inhibition?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., halogens) on the imidazole ring enhance binding to thromboxane synthetase’s active site (IC₅₀ values < 10 nM in analogs) .
- Methyl groups (as in 2-methylbenzoic acid) improve metabolic stability by reducing cytochrome P450-mediated oxidation .
- QSAR Studies : Computational models (e.g., molecular docking) predict that planar imidazole-carboxylic acid systems maximize π-π stacking with aromatic residues in the enzyme’s binding pocket .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Contextual Factors :
- pH-dependent solubility : The compound is sparingly soluble in water (0.1 mg/mL at pH 7) but highly soluble in DMSO (>50 mg/mL) .
- Hydrate vs. anhydrous forms : Some studies report solubility for the monohydrate, while others use anhydrous material .
- Experimental Validation : Conduct parallel solubility tests under standardized conditions (e.g., 25°C, 0.1 M PBS) and characterize the solid phase via XRPD to identify polymorphic forms .
Physical and Chemical Properties Table
Applications in Research
Q. How is this compound used in enzyme inhibition assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
